molecular formula C7H7Cl2F3N2 B12821822 [3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride

[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride

Cat. No.: B12821822
M. Wt: 247.04 g/mol
InChI Key: IZFHNZOPIJVGLN-UHFFFAOYSA-N
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Description

[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride: is a chemical compound with the molecular formula C7H7ClF3N2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The chlorine atom and trifluoromethyl group on the phenyl ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids, depending on the specific substitution reaction.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reagent in the synthesis of various organic compounds.
  • Acts as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology:

  • Employed in the study of enzyme mechanisms and inhibition.
  • Used in the development of diagnostic assays.

Medicine:

  • Investigated for potential therapeutic applications, particularly in the treatment of certain cancers and infectious diseases.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

  • 4-(trifluoromethyl)phenylhydrazine hydrochloride
  • 3-chlorophenylhydrazine hydrochloride
  • 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate

Comparison:

Properties

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247.04 g/mol

IUPAC Name

[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-5-1-4(7(9,10)11)2-6(3-5)13-12;/h1-3,13H,12H2;1H

InChI Key

IZFHNZOPIJVGLN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1NN)Cl)C(F)(F)F.Cl

Origin of Product

United States

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